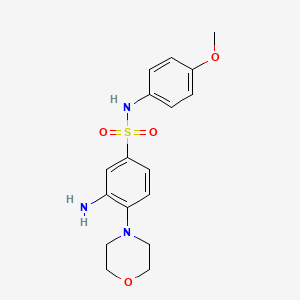

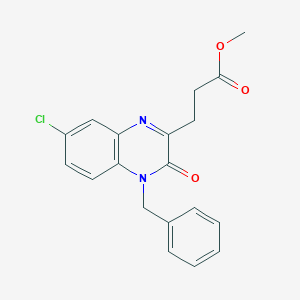

3-amino-N-(4-methoxyphenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

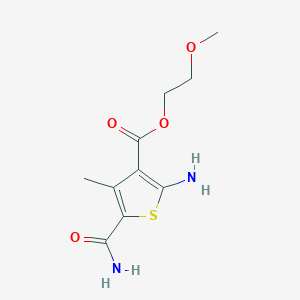

3-amino-N-(4-methoxyphenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide (AMMPS) is a highly versatile compound with a wide range of applications in the fields of organic and medicinal chemistry. It is an important intermediate used in the synthesis of pharmaceuticals and other organic compounds. AMMPS has gained attention due to its ability to act as a catalyst in various organic reactions and its potential for use in medicinal chemistry.

Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Potential

Research has explored the synthesis of derivatives of this compound and their pharmacological activities. For instance, studies have synthesized various benzene sulfonamide derivatives to evaluate their diuretic, antihypertensive, and anti-diabetic potential in rats. Such derivatives have shown significant activity, suggesting their potential as therapeutic agents (Rahman et al., 2014). Another study focused on the synthesis and characterization of related compounds for their potential as carbonic anhydrase and acetylcholinesterase inhibitors, indicating their significance in novel drug design due to their wide range of bioactivities (Tuğrak et al., 2020).

Structural and Activity Relationship Studies

The structural elucidation and activity relationships of these compounds have been a subject of research, providing insights into their potential therapeutic applications. For example, compounds synthesized from the reaction of benzene sulfonyl chloride with different electrophiles showed promising activity against acetylcholinesterase enzyme, a target for Alzheimer's disease treatments (Fatima et al., 2013).

Biological Screening and Antimicrobial Properties

Some studies have also synthesized and screened N-substituted derivatives for their antioxidant and biological activities against various enzymes. These studies have highlighted the compound's potential in contributing to the development of new therapeutic agents with specific biological targets (Rehman et al., 2011).

Antitumor Applications

Additionally, compounds from sulfonamide-focused libraries, including derivatives of the mentioned compound, have been evaluated for their antitumor activities. These studies have shown that certain derivatives can inhibit cell cycle progression and possess antimitotic activities, suggesting their usefulness in cancer therapy (Owa et al., 2002).

Mecanismo De Acción

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Based on its structure, it’s likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Pharmacokinetics

The presence of the morpholinyl and methoxyphenyl groups suggest that the compound may be lipophilic, which could influence its absorption and distribution within the body .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given the lack of information about its targets and mode of action, it’s difficult to predict the compound’s effects at the molecular or cellular level .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For example, extreme pH or temperature conditions could potentially alter the compound’s structure and therefore its activity .

Propiedades

IUPAC Name |

3-amino-N-(4-methoxyphenyl)-4-morpholin-4-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4S/c1-23-14-4-2-13(3-5-14)19-25(21,22)15-6-7-17(16(18)12-15)20-8-10-24-11-9-20/h2-7,12,19H,8-11,18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJCRCJOYANWZJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)N3CCOCC3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601176311 |

Source

|

| Record name | 3-Amino-N-(4-methoxyphenyl)-4-(4-morpholinyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601176311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

328028-55-3 |

Source

|

| Record name | 3-Amino-N-(4-methoxyphenyl)-4-(4-morpholinyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=328028-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-N-(4-methoxyphenyl)-4-(4-morpholinyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601176311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-amino-1-butyl-5-[(2-methylpropyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6143509.png)

![(2S)-1-[2-(trifluoromethyl)benzenesulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B6143514.png)

![3-methoxy-4-[2-oxo-2-(4-propylphenyl)ethoxy]benzaldehyde](/img/structure/B6143564.png)

![5,6-dimethyl-2-[(4-methylpiperidin-1-yl)methyl]-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6143575.png)

![2-(1-chloroethyl)-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6143586.png)